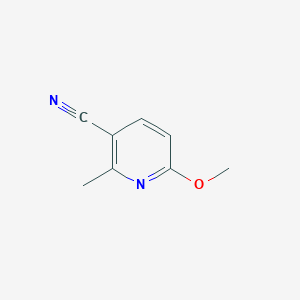

6-Methoxy-2-methylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-methoxy-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVDVDYVVWUZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548338 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105277-11-0 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-2-methylpyridine-3-carbonitrile CAS number 105277-11-0

An In-Depth Technical Guide to 6-Methoxy-2-methylpyridine-3-carbonitrile (CAS: 105277-11-0): Synthesis, Characterization, and Applications

Introduction

This compound, identified by CAS number 105277-11-0, is a substituted cyanopyridine that serves as a valuable heterocyclic building block in synthetic organic chemistry.[1][2][3] Its unique arrangement of a pyridine ring functionalized with a methoxy, a methyl, and a cyano group makes it a versatile intermediate for the synthesis of more complex molecular architectures. Such scaffolds are of significant interest to researchers in medicinal chemistry and materials science, as the pyridine nucleus is a common feature in a vast array of biologically active compounds and functional materials.[4][5] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and potential applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The structural identity and purity of this compound are established through a combination of physical and spectroscopic methods. Key identifying properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 105277-11-0 | [1][2][6] |

| Molecular Formula | C₈H₈N₂O | [7] |

| Molecular Weight | 148.16 g/mol | [6][7] |

| Synonyms | 6-Methoxy-2-methylnicotinonitrile, 3-Cyano-6-methoxy-2-methylpyridine | [6] |

| Appearance | Solid | [7] |

| Melting Point | 82-83 °C | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous confirmation of the molecule's structure. Data reported in the literature provides a clear spectral signature for this compound.[7]

| Technique | Key Data Points |

| IR (Infrared) | 2220 cm⁻¹ (strong, sharp C≡N stretch) |

| ¹H NMR (CDCl₃) | δ (ppm): 4.07 (s, 3H, -OCH₃), 7.11 (d, 1H, Py-H), 8.18 (d, 1H, Py-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 53.9 (MeO), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 164.2 (C2) |

| Mass Spec (MS) | m/z (%): 148 (M⁺, 97.6), 147 (100), 119 (88.1), 118 (85.7) |

Synthesis and Mechanistic Insights

A robust and efficient synthesis is paramount for the utility of any chemical intermediate. A notable one-pot synthesis for 2-methoxypyridine-3-carbonitriles, including the title compound, has been developed, offering a straightforward route from common starting materials.[7]

Synthetic Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Mechanistic Considerations

The synthesis proceeds via a cascade of reactions initiated by the deprotonation of propanedinitrile (malononitrile) by sodium methoxide, a strong base. The resulting carbanion acts as a potent nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound in a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization, with the methoxide from the solvent/base system being incorporated to form the final 2-methoxy-substituted pyridine ring. This one-pot procedure is highly efficient, though the formation of substituted 2-aminobenzene-1,3-dicarbonitrile by-products has been noted, necessitating careful purification.[7]

Detailed Experimental Protocol

The following is a generalized, self-validating protocol derived from established literature procedures.[7]

-

Preparation of Base: Prepare a solution of sodium methoxide by carefully adding sodium metal (0.1 mol) to anhydrous methanol (70 mL) under an inert atmosphere at 5°C.

-

Causality: Sodium methoxide is the catalyst, generating the nucleophile required for the initial C-C bond formation. The low temperature controls the initial exothermic reaction.

-

-

Addition of Nucleophile: To the freshly prepared sodium methoxide solution, add propanedinitrile (0.08 mol) dissolved in methanol (70 mL). Stir for 5 minutes.

-

Causality: This step generates the malononitrile anion in situ.

-

-

Addition of Electrophile: Add the corresponding α,β-unsaturated enone (e.g., 3-buten-2-one) (0.1 mol) dropwise over 2 hours while maintaining the temperature.

-

Causality: Slow addition prevents polymerization and controls the reaction temperature.

-

-

Reaction: After the addition is complete, heat the mixture to reflux for 90 minutes.

-

Causality: The elevated temperature drives the cyclization and aromatization steps to completion.

-

-

Workup: Cool the mixture and remove the methanol under reduced pressure. Dissolve the resulting oil in water (250 mL) and extract with dichloromethane (10 x 50 mL).

-

Causality: This step separates the organic product from inorganic salts and water-soluble impurities.

-

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the reactivity of its distinct functional groups.

-

Nitrile Group (-CN): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used to construct heterocyclic rings like tetrazoles.

-

Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself can participate in electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.[8]

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that activates the pyridine ring towards certain reactions. It can potentially be cleaved under harsh acidic conditions (e.g., HBr) to reveal a pyridone scaffold, which is another common motif in pharmaceuticals.[4]

Potential Synthetic Transformations

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Discovery

While specific applications for this compound itself are not extensively documented in top-tier drug discovery literature, its structural class—substituted cyanopyridines—is of immense importance. These moieties are considered "privileged scaffolds" in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The pyridine ring is a key component in numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties.[4]

-

Kinase Inhibitors: The general structure is related to scaffolds used in the development of kinase inhibitors, such as those targeting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth.[9]

-

Other Therapeutic Areas: Pyridine derivatives are found in drugs for a wide range of conditions, including proton pump inhibitors (e.g., omeprazole) and allergy treatments.[4] The title compound provides a synthetically accessible starting point for exploring novel analogs in these and other therapeutic areas.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related substituted pyridines provides essential guidance.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[12][13]

-

First Aid:

| Hazard Classification | Precautionary Statements |

| Acute Toxicity, Skin Irritation, Eye Irritation, Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is based on related compounds and should be used as a guideline. Always consult a specific and current SDS before handling.

References

- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769. [Link]

- Angene Chemical. (2024). Safety Data Sheet.

- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.

- PubChemLite. (n.d.). 6-methoxy-2-pyridinecarbonitrile (C7H6N2O).

- Amerigo Scientific. (n.d.). 6-Methoxy-3-pyridinecarbonitrile.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Chantrapromma, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. National Institutes of Health.

- Roughley, S. D., & Jordan, A. M. (2011). The synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1173. [Link]

- Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.

- Gomes, P. A. T. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6299. [Link]

- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]

Sources

- 1. 3-Pyridinecarbonitrile,6-methoxy-2-methyl-(9CI) | 105277-11-0 [chemicalbook.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. 6-Methoxy-2-methylnicotinonitrile | CymitQuimica [cymitquimica.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 9. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-2-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines represent a core scaffold in a vast array of biologically active molecules and functional materials. 6-Methoxy-2-methylpyridine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical agents, and its unambiguous characterization is a critical step in ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for the structural verification of such molecules. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the experimental protocols for data acquisition and a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environment

To comprehend the ¹H NMR spectrum of this compound, it is essential to first examine its molecular structure and the distinct chemical environments of its protons.

Figure 1: Molecular structure of this compound with proton labeling.

The molecule possesses four distinct proton environments:

-

A methyl group at position 2 (-CH₃): These three protons are chemically equivalent.

-

A methoxy group at position 6 (-OCH₃): These three protons are also chemically equivalent.

-

A proton at position 4 (H-4): This is an aromatic proton.

-

A proton at position 5 (H-5): This is another aromatic proton.

The electronic effects of the substituents—the electron-donating methoxy and methyl groups, and the electron-withdrawing cyano group—will significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol for ¹H NMR Data Acquisition

The acquisition of a high-quality ¹H NMR spectrum is fundamental for accurate structural analysis. The following is a standard protocol for the preparation and analysis of a sample of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as a reference point for the chemical shifts of the sample protons.

2. NMR Spectrometer Setup: a. The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution. b. The spectrometer is tuned to the proton frequency, and the magnetic field is shimmed to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment is typically sufficient for a straightforward structural confirmation. b. Acquisition Time: An acquisition time of 2-4 seconds is generally adequate. c. Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the spins have returned to equilibrium, allowing for accurate integration. d. Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio. e. Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for the protons in the molecule.

4. Data Processing: a. The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum. b. The spectrum is then phased to ensure that all peaks have the correct absorptive lineshape. c. The baseline of the spectrum is corrected to be flat. d. The spectrum is calibrated by setting the TMS peak to 0.00 ppm. e. The peaks are integrated to determine the relative number of protons giving rise to each signal.

Detailed Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments. The following table summarizes the predicted ¹H NMR data based on established substituent effects on the pyridine ring.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (at C2) | ~ 2.55 | Singlet (s) | - | 3H |

| -OCH₃ (at C6) | ~ 3.95 | Singlet (s) | - | 3H |

| H-5 | ~ 6.80 | Doublet (d) | ~ 8.0 | 1H |

| H-4 | ~ 7.65 | Doublet (d) | ~ 8.0 | 1H |

Interpretation of the Spectral Data:

-

-CH₃ Signal (δ ~ 2.55 ppm): This singlet, integrating to three protons, is assigned to the methyl group at the C2 position. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. The absence of coupling confirms that there are no adjacent protons.

-

-OCH₃ Signal (δ ~ 3.95 ppm): This singlet, also integrating to three protons, is attributed to the methoxy group at the C6 position. The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a downfield shift compared to the C2-methyl group. The lack of splitting indicates no neighboring protons.

-

H-5 Signal (δ ~ 6.80 ppm): This signal, appearing as a doublet and integrating to one proton, is assigned to the proton at the C5 position. The electron-donating methoxy group at the ortho-position (C6) shields this proton, causing it to appear at a relatively upfield chemical shift for an aromatic proton. The signal is split into a doublet due to coupling with the adjacent H-4 proton. The coupling constant, J, is expected to be around 8.0 Hz, which is typical for ortho-coupling in a six-membered aromatic ring.

-

H-4 Signal (δ ~ 7.65 ppm): This downfield doublet, integrating to one proton, is assigned to the proton at the C4 position. This proton is deshielded by the anisotropic effect of the neighboring electron-withdrawing cyano group at C3. It is also coupled to the H-5 proton, resulting in a doublet with the same coupling constant of approximately 8.0 Hz.

Figure 2: Diagram illustrating the through-bond coupling relationship between the aromatic protons in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural confirmation. The chemical shifts, multiplicities, and integration values of the four distinct proton signals are in excellent agreement with the proposed structure and the known electronic effects of the substituents on the pyridine ring. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, providing a detailed framework for the acquisition and interpretation of the ¹H NMR spectrum of this important heterocyclic compound, thereby ensuring the quality and reliability of their scientific endeavors.

References

- Al-Jaber, N., et al. (2012). Synthesis and applications of 3-cyanopyridine derivatives. Molecules, 17(7), 8493-8535. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2785-2815. [Link]

- SpectraBase. (n.d.). Pyridine. In Wiley Online Library.

- O'Hagan, D. (2000). Pyridine and its derivatives. In Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 1-134). Elsevier. [Link]

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Methoxy-2-methylpyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-methoxy-2-methylpyridine-3-carbonitrile, a substituted heterocyclic compound relevant to pharmaceutical and chemical research. This document moves beyond a simple recitation of data, offering a deep dive into the causal logic behind experimental design, from sample preparation to spectral interpretation. We will explore the theoretical prediction of chemical shifts, detail a robust protocol for data acquisition, and perform a full assignment of the carbon signals, grounding our analysis in established principles and empirical data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and verification of complex organic molecules.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the synthesis and development of novel chemical entities, unambiguous structural verification is paramount. While various analytical techniques like mass spectrometry and infrared spectroscopy provide crucial pieces of the puzzle, ¹³C NMR spectroscopy offers a direct, non-destructive map of the carbon skeleton of a molecule.[1] For a polysubstituted aromatic compound such as this compound, ¹³C NMR is indispensable. It allows us to:

-

Confirm the number of non-equivalent carbon atoms in the molecule.[2][3]

-

Identify the chemical environment of each carbon (e.g., aromatic, methyl, nitrile).

-

Verify the substitution pattern on the pyridine ring through the electronic effects observed in the chemical shifts.

This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing both the practical "how-to" and the critical "why" at each stage of the analysis.

Molecular Structure and Theoretical Chemical Shift Prediction

Before acquiring an experimental spectrum, a foundational understanding of the molecule's structure allows us to predict the expected chemical shifts. This predictive step is crucial for an efficient and accurate final assignment.

The structure of this compound contains eight unique carbon atoms, and therefore, we expect to observe eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Numbered structure of this compound.

Based on established chemical shift ranges for various functional groups, we can estimate the regions where each signal will appear.[4][5][6]

| Carbon Atom(s) | Functional Group Type | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

| C6 | Aromatic (C-O, C=N) | 160 - 170 | Attached to two electronegative atoms (ring Nitrogen and Methoxy Oxygen), leading to significant deshielding. |

| C2 | Aromatic (C-CH₃, C=N) | 155 - 165 | Attached to the electronegative ring Nitrogen, resulting in a downfield shift. |

| C4 | Aromatic (C-H) | 135 - 145 | Aromatic CH carbon, deshielded by the ring Nitrogen. |

| C7 (CN) | Nitrile | 115 - 125 | Characteristic chemical shift for a nitrile carbon.[4] |

| C5 | Aromatic (C-H) | 105 - 115 | Aromatic CH, typically found upfield relative to other pyridine carbons not directly adjacent to the nitrogen. |

| C3 | Aromatic (C-CN) | 90 - 100 | Quaternary carbon whose position is influenced by both the attached nitrile and adjacent methoxy-bearing carbon. |

| C9 (OCH₃) | Methoxy | 50 - 60 | Typical range for an aromatic methoxy carbon.[7][8] |

| C8 (CH₃) | Methyl | 20 - 30 | Aliphatic carbon attached to an aromatic ring. |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and optimized instrument parameters. The goal is to maximize the signal-to-noise (S/N) ratio, especially for the inherently less sensitive quaternary carbons, while ensuring spectral accuracy.

Sample Preparation

The quality of the sample has a profound impact on the resulting spectrum. A properly prepared sample minimizes issues with magnetic field homogeneity, leading to sharp, well-resolved peaks.

-

Weighing the Sample: Accurately weigh 50-100 mg of this compound. This concentration is a balance; it is sufficient for obtaining a good ¹³C spectrum in a reasonable time (20-60 minutes) without causing excessive solution viscosity, which can lead to line broadening.[9][10]

-

Solvent Selection: Use approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized solvent signal (a triplet centered at ~77.16 ppm) which can be used as a secondary chemical shift reference.[4][11]

-

Dissolution & Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. Once fully dissolved, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Data Acquisition Workflow

The following workflow outlines the logical steps from a prepared sample to a final, processed spectrum.

Caption: Standard workflow for NMR data acquisition and processing.

Optimized Spectrometer Parameters

The choice of acquisition parameters is a trade-off between sensitivity and experiment time. For ¹³C NMR, where T₁ relaxation times can be long and the nucleus is insensitive, these choices are particularly important.[12][13]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A 30° pulse angle is used to allow for a shorter relaxation delay, as it takes less time for the magnetization to return toward equilibrium compared to a 90° pulse. This significantly improves S/N over time.[12] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient time to digitize the signal without unnecessarily long delays. |

| Relaxation Delay (D1) | 2.0 s | A longer delay ensures even carbons with long relaxation times (like quaternary carbons) can relax, though a full 5xT₁ is often impractical. This value provides a good compromise. |

| Number of Scans (NS) | 128 - 1024 | The S/N ratio improves with the square root of the number of scans. A higher number is necessary to detect weak signals from quaternary carbons. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton broadband decoupling | Simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE). |

Spectral Analysis and Signal Assignment

The experimental ¹³C NMR spectrum of this compound in CDCl₃ shows eight distinct signals as predicted. The following assignments are based on the experimental data, correlated with the theoretical predictions and electronic effects of the substituents.[14]

| Signal (Peak No.) | Experimental Shift (δ) ppm[14] | Assigned Carbon | Carbon Type | Justification for Assignment |

| 1 | 162.7 | C6 | Quaternary | Most downfield signal due to being bonded to the highly electronegative ring nitrogen and the methoxy oxygen. |

| 2 | 158.4 | C2 | Quaternary | Second most deshielded carbon, as it is directly attached to the ring nitrogen. |

| 3 | 139.8 | C4 | CH | Aromatic CH in a position para to the ring nitrogen, consistent with pyridine-like systems. |

| 4 | 116.8 | C7 (CN) | Quaternary | Falls perfectly within the characteristic range for a nitrile carbon (115-125 ppm).[4] |

| 5 | 110.1 | C5 | CH | Aromatic CH in a position meta to the ring nitrogen, which is typically more shielded than the para position. |

| 6 | 92.4 | C3 | Quaternary | Significantly shielded for a pyridine ring carbon. This upfield shift is attributed to the electronic effects of the adjacent C2-methyl and C6-methoxy groups. This is a key identifying feature. |

| 7 | 54.4 | C9 (OCH₃) | CH₃ | Classic chemical shift for a methoxy group attached to an aromatic ring.[7][15] |

| 8 | 23.0 | C8 (CH₃) | CH₃ | Typical chemical shift for a methyl group attached to an sp² hybridized carbon of an aromatic ring. |

Discussion of Assignments:

The assignments for the protonated carbons (C4, C5) and the substituent carbons (C8, C9, C7) are relatively straightforward based on well-established chemical shift ranges. The primary challenge lies in differentiating the three quaternary carbons of the pyridine ring (C2, C3, C6).

-

C6 (162.7 ppm) is unambiguously the most deshielded carbon. The cumulative electron-withdrawing effects of the adjacent ring nitrogen and the directly bonded, electronegative methoxy oxygen atom pull significant electron density away from this nucleus.

-

C2 (158.4 ppm) is also strongly deshielded by the adjacent nitrogen, placing it significantly downfield.

-

C3 (92.4 ppm) has the most unusual chemical shift. While it is an sp² carbon within an aromatic ring, its signal appears remarkably upfield. This shielding can be rationalized by considering the specific electronic environment created by the substituents, a phenomenon that can be confirmed with computational predictions or advanced NMR experiments.[16]

For absolute, unequivocal assignment of quaternary carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HMBC experiment would reveal correlations between protons and carbons separated by 2 or 3 bonds. For instance, the protons of the methyl group (C8) would show a correlation to C2 and C3, while the methoxy protons (C9) would correlate to C6, thereby cementing these assignments.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is readily interpreted through a systematic approach. By combining theoretical predictions with a robust experimental methodology, all eight carbon signals were successfully assigned. The analysis highlights the powerful diagnostic value of ¹³C chemical shifts, which are exquisitely sensitive to the local electronic environment within a molecule. This guide demonstrates a comprehensive workflow that ensures not only the acquisition of high-quality data but also its confident and accurate interpretation, a cornerstone of modern chemical research and development.

References

- Tousšek, J., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.

- Tousšek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed.

- Oregon State University. ¹³C NMR Chemical Shifts. Chemistry Department.

- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.

- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.

- CASPRE - ¹³C NMR Predictor. CAS.

- University of Ottawa. NMR Sample Preparation. NMR Facility.

- Fiveable. Uses of ¹³C NMR Spectroscopy. Organic Chemistry.

- EPFL. InfoSheet: NMR sample preparation. ISIC-GE.

- University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.

- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- University of Calgary. Spectroscopy Analysis: Nitriles. Department of Chemistry.

- Anasazi Instruments. (2018). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments Blog.

- Kurutz, J. (2020). Optimized Default ¹³C Parameters. University of Wisconsin-Madison Chemistry NMR Facility.

- Slideshare. (2015). C-13 NMR Spectroscopy.

- ResearchGate. (2017). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ResearchGate. (2013). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4.

- Defense Technical Information Center. (1981). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Agrawal, P. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Natural Product Communications.

- Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. The Journal of Organic Chemistry.

- Mesbah Energy. (2021). Spectroscopy ¹³C NMR and ¹H NMR.

- ChemAxon. NMR Predictor. ChemAxon Docs.

- Chemistry LibreTexts. (2021). Principles of ¹³C NMR Spectroscopy.

- Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra. Modern NMR Techniques for Structure Elucidation.

- Moser, A. (2020). Methoxy groups just stick out. ACD/Labs.

- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications.

- Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.

- Hong, M. (1999). Accurate Measurement of Methyl ¹³C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation. Journal of the American Chemical Society.

- NMRDB.org. Predict ¹³C carbon NMR spectra.

- Scribd. NMR Spectroscopy Data Parameters.

- Facey, G. (2007). How Can I Get a Quantitative ¹³C NMR Spectrum? The University of Ottawa NMR Facility Blog.

- ACD/Labs. NMR Prediction.

- ResearchGate. (2019). Synthesis, ¹³C NMR, and UV spectroscopic study of ¹³C-labeled nitrile N-oxide.

- NPTEL. ¹³C NMR spectroscopy • Chemical shift.

- Reich, H. J. ¹³C NMR Chemical Shifts. Organic Chemistry Data.

- Lombardi, J. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Lombardi, J. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?

- Testbook. The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine.

- Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental).

- University of Alberta. Tables For Organic Structure Analysis.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- SpectraBase. 3-CYANO-6-METHOXY-2-METHYLPYRIDINE. Wiley.

- The Royal Society of Chemistry. Supporting Information: ¹³C NMR Spectrum of Pyridine derivatives.

Sources

- 1. studylib.net [studylib.net]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acdlabs.com [acdlabs.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Synthetic Chemist's Guide to Substituted Pyridine Carbonitriles: A Methodological Deep Dive

Introduction: The Enduring Significance of the Pyridine Carbonitrile Scaffold

The substituted pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The introduction of a carbonitrile (-CN) group further enhances the molecular diversity and therapeutic potential of these heterocyles. The nitrile moiety can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups, making substituted pyridine carbonitriles highly sought-after intermediates in the synthesis of novel therapeutics.[5] This guide provides an in-depth exploration of the core synthetic strategies for accessing this valuable class of molecules, with a focus on the underlying principles and practical applications for researchers in drug discovery and development.

Pillar 1: Classical Condensation Strategies for Pyridine Carbonitrile Ring Formation

The construction of the pyridine ring through condensation reactions represents a foundational approach to synthesizing substituted pyridine carbonitriles. These methods, while established, continue to be refined and utilized for their robustness and access to specific substitution patterns.

The Guareschi-Thorpe Condensation: A Versatile Route to Pyridones

The Guareschi-Thorpe condensation is a classic multicomponent reaction that provides access to 2-hydroxypyridine-3-carbonitriles (which exist in equilibrium with their 2-pyridone tautomers).[6][7][8][9][10] This reaction typically involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[9][10]

The causality behind this transformation lies in a series of well-defined steps: Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration/aromatization. The choice of base and solvent can significantly influence the reaction outcome and yield.[11]

Diagram 1: Proposed Mechanism for the Guareschi-Thorpe Condensation

Caption: A simplified workflow of the Guareschi-Thorpe condensation.

Representative Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile [12]

-

Reactant Preparation: In a microwave reactor vessel, combine 4-chlorobenzaldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).

-

Solvent Addition: Add ethanol (10 mL) to the mixture.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 100°C for 30 minutes.

-

Work-up: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

This microwave-assisted protocol significantly reduces reaction times compared to conventional heating, showcasing a modern adaptation of a classic reaction.[12]

The Bohlmann-Rahtz Pyridine Synthesis: A Pathway to Highly Substituted Pyridines

The Bohlmann-Rahtz synthesis is a powerful method for preparing polysubstituted pyridines.[13][14][15][16][17] The classical approach involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[16][17]

A key advantage of this method is the high degree of substitution that can be achieved with regiochemical control.[13] Modern modifications often employ one-pot, three-component procedures, where the enamine is generated in situ from a β-dicarbonyl compound and ammonia or an ammonium salt, followed by the addition of the ethynyl ketone.[13][15]

Diagram 2: The Bohlmann-Rahtz Pyridine Synthesis Workflow

Caption: A flowchart illustrating the key stages of the Bohlmann-Rahtz synthesis.

Pillar 2: Modern Synthetic Approaches Leveraging Catalysis and Multicomponent Reactions

Contemporary synthetic chemistry has introduced a host of innovative methods for constructing the pyridine carbonitrile scaffold, often with improved efficiency, atom economy, and functional group tolerance.

Transition-Metal-Catalyzed C-H Cyanation of Pyridines

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic cores.[2][18][19] Transition-metal-catalyzed C-H cyanation of pyridines allows for the direct introduction of a nitrile group onto a pre-existing pyridine ring, obviating the need for de novo ring construction.[20][21][22]

Various catalytic systems, often employing copper or palladium, have been developed for this transformation.[20][23] The regioselectivity of the cyanation is a critical aspect, and it is often directed by the electronic and steric properties of the pyridine substrate and the nature of the catalyst and ligands.[18][21]

Table 1: Comparison of Selected C-H Cyanation Methods for Pyridines

| Catalyst System | Cyanating Agent | Typical Regioselectivity | Key Advantages | Reference |

| Copper-mediated | Ammonium Iodide/DMF | C3-position of imidazo[1,2-a]pyridines | Utilizes a non-toxic cyano source | [20] |

| Electrochemical | TMSCN | Regioselective | Avoids harsh chemical oxidants | [22] |

| Tandem Process | Cyano electrophile | C3-selective | Suitable for late-stage functionalization | [21] |

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, wherein three or more reactants combine in a one-pot fashion to form a single product, are highly valued for their operational simplicity and atom economy.[11][24][25][26] Several MCRs have been developed for the synthesis of highly functionalized pyridine carbonitriles.[5][11] These reactions often proceed through a cascade of elementary steps, rapidly building molecular complexity from simple starting materials.

A notable example is the one-pot synthesis of pyridine-3,5-dicarbonitriles from an aldehyde, malononitrile, and a thiol, catalyzed by a base.[11] The choice of catalyst and solvent can dramatically influence the reaction pathway and efficiency.[11]

Diagram 3: Conceptual Workflow of a Multicomponent Pyridine Carbonitrile Synthesis

Caption: A generalized scheme for a one-pot multicomponent synthesis.

[2+2+2] Cycloaddition Reactions

Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a highly efficient and atom-economical method for constructing substituted pyridine rings.[27][28] Cobalt-catalyzed systems, in particular, have been extensively studied for this transformation due to cobalt's affordability and versatile catalytic activity.[27] This approach allows for the convergent synthesis of pyridines from readily available building blocks.

Conclusion and Future Outlook

The synthesis of substituted pyridine carbonitriles is a dynamic field of research, with a rich history of classical methods and a vibrant landscape of modern innovations. The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and the desired scale of the synthesis. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of pyridine carbonitriles will undoubtedly remain a key focus for the scientific community. The ongoing exploration of novel catalytic systems and the application of enabling technologies such as flow chemistry and machine learning are poised to further revolutionize our ability to access this important class of molecules.

References

- Guo, K., Thompson, M. J., & Chen, B. (2021). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry.

- Li, Y., et al. (2019). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry.

- Zolfigol, M. A., et al. (Eds.). (2022).

- Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex.

- Martínez, R., et al. (2021). Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking. ResearchGate.

- Merck & Co. (n.d.).

- Wang, Y., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition.

- Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.

- Rocha, J. (2018). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central.

- Ghorbani-Vaghei, R., et al. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.

- Ghorbani-Vaghei, R., et al. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central.

- Ishikawa, H., et al. (2021). Synthetic application of modified Bohlmann–Rahtz pyridine synthesis. ResearchGate.

- Wang, C., et al. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry.

- BenchChem. (2025). Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis.

- Pinto, M., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.

- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.

- Sharma, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmacy and Pharmacology.

- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.

- Wang, C., et al. (2020). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.

- Khan, M. M., et al. (2021). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ResearchGate.

- Kumar, S., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Pyridinecarbonitrile, 5-hydroxy-.

- Organic Chemistry Division, University of Leeds. (n.d.).

- Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.

- Reddy, P. V., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central.

- Khan, M. M., et al. (2021). Synthesis of pyridine derivatives using multicomponent reactions. Request PDF.

- Khan, M. M., et al. (2021). Three‐component synthesis of highly substituted pyridines. ResearchGate.

- O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Song, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Sayed, H. H., et al. (2025). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate.

- Wu, X.-F. (2016).

- Khan, K. M., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry.

- Wu, X.-F. (2016).

- Organic Chemistry Division, University of Leeds. (n.d.). Metal-catalysed Pyridine Ring Synthesis.

- Guan, Z.-H., et al. (2022). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.

- Christi, V. E. I., et al. (2024). Therapeutic Values of Pyridine Molecules from Natural Sources: A Comprehensive Review.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guareschi-Thorpe Condensation [drugfuture.com]

- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 17. jk-sci.com [jk-sci.com]

- 18. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bcrcp.ac.in [bcrcp.ac.in]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

The Diverse Biological Activities of Cyanopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Cyanopyridine Scaffold

The quest for novel therapeutic agents has consistently led researchers to the vast and intricate world of heterocyclic compounds. Among these, pyridine-based structures have garnered significant attention due to their prevalence in natural products and their wide array of pharmacological activities.[1][2][3] The cyanopyridine scaffold, a pyridine ring bearing a nitrile group, has emerged as a particularly privileged pharmacophore in medicinal chemistry.[4][5] The unique electronic properties conferred by the cyano group, coupled with the versatility of the pyridine ring for chemical modification, make cyanopyridine derivatives a fertile ground for the development of potent and selective therapeutic agents.[1][6]

This technical guide provides an in-depth exploration of the multifaceted biological activities of cyanopyridine derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, while also touching upon their emerging roles in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, quantitative data, and practical experimental protocols to aid in the exploration and application of this promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Cyanopyridine derivatives have demonstrated remarkable potential in oncology, with numerous studies highlighting their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[7][8][9][10][11][12]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of cyanopyridines stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.

1. Kinase Inhibition: A predominant mechanism of action for many anticancer cyanopyridine derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in cancer.[1]

-

PIM-1 Kinase: Several studies have identified cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[8][13][14] For instance, certain 3-cyanopyridine derivatives have shown significant PIM-1 inhibitory activity, leading to cytotoxicity in breast and prostate cancer cell lines.[7][8]

-

VEGFR-2/HER-2 Dual Inhibition: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[9] This dual inhibition is a promising strategy to simultaneously target tumor angiogenesis and cell proliferation.

-

EGFR Inhibition: Novel pyrimidine and 3-cyanopyridine-based compounds have been designed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, demonstrating potent activity against cancer cell lines.[5][15]

2. Survivin Modulation: Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in most human tumors and is associated with resistance to chemotherapy.[10][12] Certain 3-cyanopyridine derivatives have been shown to act as survivin modulators, inducing its degradation and thereby promoting apoptosis in cancer cells.[10]

3. STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and migration. Dysregulation of this pathway is common in many cancers. A 2-amino-3-cyanopyridine derivative has been shown to inhibit the phosphorylation of STAT3, leading to the suppression of colorectal cancer cell migration and colony formation.[16]

4. HDAC Inhibition: Some cyanopyridine derivatives have been developed as dual inhibitors of PIM-1 kinase and histone deacetylases (HDACs), representing a multi-target approach to cancer therapy.[17]

B. Quantitative Data: Potency Across Various Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of selected cyanopyridine derivatives against various human cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Cyanopyridine Derivatives | PIM-1 Kinase | MCF-7 (Breast) | 1.69 - 1.89 | [7] |

| 3-Cyanopyridine Derivatives | PIM-1 Kinase | PC-3 (Prostate) | 0.13 - 0.326 | [8] |

| Cyanopyridones | VEGFR-2/HER-2 | MCF-7 (Breast) | 1.39 - 1.77 | [9] |

| 2-Oxo-3-cyanopyridines | Survivin | PC-3 (Prostate) | 27.2 - 52 | [10] |

| 2-Amino-3-cyanopyridine | STAT3 | HCT-116 (Colorectal) | 10.50 | [16] |

C. Experimental Protocols

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]

2. Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of cyanopyridine derivatives against a specific kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

-

Inhibitor Addition: Add the cyanopyridine derivative at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a light signal.

-

ELISA-based assay: Using a specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

D. Signaling Pathway and Workflow Diagrams

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Cyanopyridine Derivatives.

Caption: Workflow for MTT Assay to Determine In Vitro Cytotoxicity.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Cyanopyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][19][20][21][22][23][24]

A. Spectrum of Activity

Various substituted 2-amino-3-cyanopyridines and related scaffolds have been synthesized and evaluated for their antimicrobial properties.[19][20][21][24] These compounds have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[19][21][24] Some derivatives have also exhibited antifungal activity.[24]

B. Mechanism of Action: Targeting Essential Bacterial Processes

While the exact mechanisms are still under investigation for many derivatives, some studies point towards the inhibition of essential bacterial enzymes. For example, some N-amino-5-cyano-6-pyridones have been identified as inhibitors of DNA gyrase A, an enzyme crucial for bacterial DNA replication.[23]

C. Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values of representative cyanopyridine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridines | E. coli | 64.5 - 250 | [21] |

| 2-Amino-3-cyanopyridines | S. aureus | 64.5 - 250 | [21] |

| N-amino-5-cyano-6-pyridones | E. coli | 3.91 | [23] |

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilutions: Prepare two-fold serial dilutions of the cyanopyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anti-inflammatory Activity and Other Biological Properties

Beyond their anticancer and antimicrobial effects, cyanopyridine derivatives have shown potential in other therapeutic areas.

A. Anti-inflammatory Activity

Several cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing activity comparable to the standard drug indomethacin in animal models of inflammation.[19][20][25]

B. Enzyme Inhibition

-

Carbonic Anhydrase Inhibition: 2-Amino-3-cyanopyridine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, which are involved in various physiological processes.[26][27]

-

Antiviral Activity: The 2-amino-3-cyanopyridine scaffold has been identified as a vital bioactive structure with potential antiviral properties.[2][3][6][28]

C. Potential in Neurodegenerative Diseases

Emerging research suggests a potential role for cyanopyridine-based compounds in the context of neurodegenerative diseases like Alzheimer's.[29][30][31][32][33] For instance, cyanopyridine-triazine hybrids have been explored as multi-target agents for Alzheimer's disease, showing potential to inhibit cholinesterases and disaggregate Aβ peptide.[29]

Conclusion and Future Directions

The cyanopyridine scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to anti-inflammatory and enzyme-inhibiting properties, underscore the significant potential of this chemical class. The ability to readily modify the cyanopyridine core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by cyanopyridine derivatives will be crucial for rational drug design and the development of more selective and potent compounds.

-

In Vivo Efficacy and Safety: Promising in vitro candidates need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches to generate diverse libraries of cyanopyridine derivatives, coupled with high-throughput screening, will accelerate the identification of new lead compounds.

References

- A review: Biological activities of novel cyanopyridine deriv

- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Institutes of Health (NIH). [Link]

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives.

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]

- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health (NIH). [Link]

- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PubMed Central. [Link]

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed. [Link]

- Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines.

- Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. PubMed. [Link]

- Antimicrobial activity of the active synthesized compounds.

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]

- 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

- Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.

- Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Taylor & Francis Online. [Link]

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health (NIH). [Link]

- Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory P

- New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PubMed Central. [Link]

- Antibacterial activity of 2-amino-3-cyanopyridine derivatives.

- Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P

- Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation.

- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.

- Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. [Link]

- Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines.

- Structure of cyanopyridine. Different biological activities displayed...

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

- Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents.

- Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Bentham Science. [Link]

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

- The cyanopyridine moiety as anticancer agents.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]

- Freshwater Cyanobacterial Toxins, Cyanopeptides and Neurodegener

- Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer's Disease. MDPI. [Link]

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]

- Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer's Disease.

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

6-Methoxy-2-methylpyridine-3-carbonitrile: A Comprehensive Technical Guide for the Modern Researcher

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structure in the development of novel functional molecules. Within this vast chemical space, 6-methoxy-2-methylpyridine-3-carbonitrile has emerged as a particularly valuable and versatile building block.

This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of this compound. Moving beyond a simple catalog of reactions, this document delves into the strategic considerations behind its synthesis, the nuanced reactivity of its functional groups, and its application in the construction of complex molecular architectures with significant biological and material properties. Herein, we will explore the fundamental chemistry of this compound, providing both a theoretical framework and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Physicochemical and Spectral Data

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 105277-11-0 | |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| Melting Point | 82-83 °C | [1] |

| Appearance | White to off-white solid | Commercially available |

Spectral Data:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed for the methoxy group (singlet), the methyl group (singlet), and two aromatic protons (doublets).

-

¹³C NMR (CDCl₃): Characteristic signals are expected for the nitrile carbon, the aromatic carbons, the methoxy carbon, and the methyl carbon.

-

Infrared (IR): A strong, sharp absorption band characteristic of the nitrile (C≡N) group is a key diagnostic feature, typically appearing in the range of 2220-2230 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 148, with a characteristic fragmentation pattern.[1]

Synthesis of this compound: A Practical Approach

The construction of the this compound scaffold is most commonly achieved through a one-pot condensation reaction. This method offers a straightforward and efficient route from readily available starting materials.

Core Synthetic Strategy: Condensation of an α,β-Unsaturated Ketone with Propanedinitrile

The most prevalent and practical synthesis involves the reaction of an appropriate α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in the presence of a base, typically sodium methoxide in methanol.[1] This approach leverages a cascade of reactions, including a Michael addition and subsequent cyclization, to construct the pyridine ring.

// Reactants Reactant1 [label="Propanedinitrile"]; Reactant2 [label="α,β-Unsaturated Ketone/Enone"]; Base [label="Sodium Methoxide\nin Methanol"];

// Intermediates Intermediate1 [label="Michael Adduct"]; Intermediate2 [label="Cyclized Intermediate"];

// Product Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Flow {rank=same; Reactant1; Reactant2; Base} -> Intermediate1 [label="Michael Addition"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="Dehydration &\nAromatization"]; }

Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-methoxypyridine-3-carbonitriles, adapted for the specific synthesis of this compound.[1]

Materials:

-

Propanedinitrile (Malononitrile)

-

An appropriate enone (e.g., 4-methoxybut-3-en-2-one)

-

Sodium metal

-

Anhydrous Methanol

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Stir the mixture until all the sodium has reacted.

-

Addition of Propanedinitrile: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol) in anhydrous methanol (70 mL) dropwise, maintaining the temperature at 5 °C.

-